molecular formula C11H18ClNO2 B1481792 2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one CAS No. 2097998-60-0

2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one

Cat. No.: B1481792
CAS No.: 2097998-60-0
M. Wt: 231.72 g/mol
InChI Key: WAWPMUWBLLLAFU-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chloro group, a cyclopropylmethyl group, and a hydroxypiperidinyl moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the reaction of cyclopropylmethylamine with chloroacetyl chloride to form an intermediate. This intermediate is then reacted with 4-hydroxypiperidine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: : The chloro group can be reduced to form an amine.

  • Substitution: : The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: : Typical reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium cyanide or Grignard reagents.

Major Products Formed

  • Oxidation: : Formation of ketones or aldehydes.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into biological processes.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(cyclopropylmethyl)-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)acetamide

  • 2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one

Uniqueness

2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one stands out due to its specific structural features, such as the presence of the hydroxypiperidinyl group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds, which may lack this particular functional group or have different substituents.

Properties

IUPAC Name

2-chloro-1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c12-6-11(15)13-4-3-10(14)9(7-13)5-8-1-2-8/h8-10,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWPMUWBLLLAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CN(CCC2O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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